molecular formula C8H9F3N2O2S B13438779 1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene

1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene

Cat. No.: B13438779
M. Wt: 254.23 g/mol
InChI Key: HTVBDYJYWBEYPB-UHFFFAOYSA-N
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Description

1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene typically involves the introduction of fluorine atoms into the benzene ring and the subsequent attachment of the sulfamoylamino group. One common method involves the reaction of 2-fluorobenzene with a difluoromethylating agent under controlled conditions to introduce the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-2-(sulfamoylamino)ethylbenzene
  • 2,2-Difluoroethylbenzene
  • 1,1-Difluorocyclopropane derivatives

Uniqueness

1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene stands out due to its specific combination of fluorine atoms and the sulfamoylamino group, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring high stability and specificity .

Properties

Molecular Formula

C8H9F3N2O2S

Molecular Weight

254.23 g/mol

IUPAC Name

1-[1,1-difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene

InChI

InChI=1S/C8H9F3N2O2S/c9-7-4-2-1-3-6(7)8(10,11)5-13-16(12,14)15/h1-4,13H,5H2,(H2,12,14,15)

InChI Key

HTVBDYJYWBEYPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CNS(=O)(=O)N)(F)F)F

Origin of Product

United States

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